molecular formula C7H8BrNO B13112648 (R)-1-(2-Bromopyridin-3-yl)ethanol

(R)-1-(2-Bromopyridin-3-yl)ethanol

Cat. No.: B13112648
M. Wt: 202.05 g/mol
InChI Key: FLTIQQANTYJKSL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2-Bromopyridin-3-yl)ethanol (CAS 2227862-24-8) is a chiral bromopyridine derivative that serves as a versatile synthetic intermediate and key building block in medicinal chemistry and anticancer drug discovery programs. This compound is of significant research value due to its use in the structure-based design of potent and selective inhibitors, such as those targeting the serine/threonine kinase Nek2, a protein involved in centrosome regulation and a promising target in oncology . The bromine atom at the 2-position of the pyridine ring makes it a suitable substrate for cross-coupling reactions, enabling further structural diversification . Researchers utilize this chiral ethanol derivative in the synthesis of more complex molecules designed to modulate protein kinase activity. Its application is critical in exploring structure-activity relationships (SAR) to develop cell-active chemical probes and potential therapeutic agents . As a high-value chemical synthon, it contributes to the development of novel bioactive compounds with optimized potency and selectivity profiles. Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

(1R)-1-(2-bromopyridin-3-yl)ethanol

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m1/s1

InChI Key

FLTIQQANTYJKSL-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)Br)O

Canonical SMILES

CC(C1=C(N=CC=C1)Br)O

Origin of Product

United States

Synthetic Methodologies for R 1 2 Bromopyridin 3 Yl Ethanol

Precursor Synthesis Strategies

The primary precursor for the synthesis of (R)-1-(2-Bromopyridin-3-yl)ethanol is the corresponding ketone, 1-(2-Bromopyridin-3-yl)ethanone. The construction of this key intermediate relies on robust methods for creating the pyridine (B92270) scaffold and introducing the required functional groups with correct regioselectivity.

The synthesis of 1-(2-Bromopyridin-3-yl)ethanone can be approached through several established organic chemistry transformations. While a specific, published route for this exact isomer can be elusive, analogous syntheses for related isomers provide a clear blueprint. A common strategy involves the acylation of a pre-functionalized pyridine ring. For instance, the synthesis of the isomeric 1-(3-bromopyridin-2-yl)ethanone (B187598) has been achieved via an oxidation-acylation sequence starting from 3-bromopyridine (B30812). This method avoids the use of organometallic reagents, thereby enhancing safety and reducing costs.

Another powerful method involves the reaction of an organometallic reagent with a suitable acylating agent. A documented approach for a similar compound, 1-(6-bromopyridin-2-yl)ethanone, utilizes Sonogashira coupling to introduce an acetyl equivalent, demonstrating the utility of palladium-catalyzed cross-coupling reactions in building such structures. chemicalbook.com

Table 1: Plausible Synthetic Routes to 1-(2-Bromopyridin-3-yl)ethanone

Starting Material Reagents Reaction Type Key Advantages
2-Bromopyridine (B144113) Acetic Anhydride, Lewis Acid Friedel-Crafts Acylation Direct C-C bond formation.
2-Bromopyridine-3-carbonitrile Methylmagnesium Bromide (CH₃MgBr), then H₃O⁺ Grignard Reaction Utilizes a common nitrile precursor.
2,3-Dibromopyridine n-BuLi, then N,N-Dimethylacetamide Halogen-Metal Exchange/Acylation Allows for regioselective functionalization.

The synthesis of functionalized pyridine precursors is fundamental. Pyridine itself undergoes bromination under harsh conditions, often leading to a mixture of 3-bromopyridine and 3,5-dibromopyridine. chempanda.com More controlled methods are often required for selectively substituted products. For example, 2-bromopyridine can be synthesized in high yield from 2-aminopyridine (B139424) via a Sandmeyer-type reaction using hydrobromic acid, bromine, and sodium nitrite. orgsyn.org

Once a brominated pyridine scaffold is obtained, a variety of functional group interconversions can be employed. chempanda.com

Organolithium Reagents : Treatment of 2-bromopyridine with butyllithium (B86547) generates 2-lithiopyridine, a versatile nucleophile for subsequent reactions. chempanda.com

Nitrile Conversion : The conversion of a cyano group into a ketone via a Grignard reaction is a high-yield method for installing the acetyl group onto the pyridine ring.

Palladium-Catalyzed Reactions : Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are instrumental in modifying bromopyridine scaffolds, allowing for the introduction of diverse substituents. chempanda.com

O-Alkylation of Pyridones : Brominated 2-alkoxypyridines can be prepared in high yields by the O-alkylation of the corresponding bromo-substituted 2-pyridones using an alkyl halide in the presence of silver carbonate. clockss.org

These strategies provide a versatile toolbox for accessing the necessary 1-(2-Bromopyridin-3-yl)ethanone precursor from readily available starting materials. clockss.orgresearchgate.net

Enantioselective Synthesis of this compound

Achieving the desired (R)-enantiomer of the final alcohol product requires stereocontrolled methods. The most common and efficient approaches involve the asymmetric reduction of the ketone precursor or the resolution of a racemic alcohol mixture.

The most direct route to enantiopure alcohols is the asymmetric hydrogenation or transfer hydrogenation of the corresponding ketone. This is often accomplished using transition metal catalysts, typically ruthenium or iridium, complexed with chiral ligands. wikipedia.org The Noyori-type catalysts, which feature a Ru(II) center with a chiral diphosphine ligand (like BINAP) and a chiral diamine, are exceptionally effective for this transformation. pitt.edu

A key feature of these systems is their ability to be directed by nearby functional groups. Coordinative atoms such as the nitrogen and bromine present in 1-(2-Bromopyridin-3-yl)ethanone can chelate to the metal center, directing the hydride delivery to one face of the carbonyl group and thereby ensuring high enantioselectivity. pitt.eduyoutube.com The reaction typically uses hydrogen gas or isopropanol (B130326) as the hydrogen source and can achieve excellent enantiomeric excess (ee) with very low catalyst loading. pitt.edu

Table 2: Typical Catalyst System for Asymmetric Ketone Reduction

Component Example Function
Metal Precursor [RuCl₂(p-cymene)]₂ Catalytic metal center.
Chiral Ligand (R)-BINAP Induces asymmetry around the metal.
Chiral Diamine (R,R)-DPEN Enhances activity and selectivity.
Hydrogen Source H₂ gas or Isopropanol Provides the hydride for reduction.
Base KOtBu or Et₃N Activates the catalyst.

An alternative strategy for stereocontrol involves the use of a chiral auxiliary. In this approach, the prochiral ketone is reacted with a chiral molecule to form a diastereomeric intermediate, such as a chiral acetal (B89532) or imine. The substrate is then subjected to a non-chiral reducing agent (e.g., L-Selectride or NaBH₄). The steric bulk of the chiral auxiliary blocks one face of the carbonyl group, directing the hydride attack to the opposite face. This results in the formation of one diastereomer of the alcohol product in excess. Finally, the chiral auxiliary is cleaved under mild conditions to release the enantiomerically enriched alcohol.

While effective, this method requires additional steps for the attachment and removal of the auxiliary and is often less atom-economical than catalytic asymmetric reduction. nih.govrsc.org The development of methods using transient or catalytically-formed chiral auxiliaries seeks to overcome these limitations. acs.org

Biocatalysis offers a green and highly selective alternative for producing enantiopure alcohols. nih.gov The most common method is the kinetic resolution of a racemic mixture of 1-(2-Bromopyridin-3-yl)ethanol (B1313111), which would be produced by a simple, non-chiral reduction of the ketone precursor using a reagent like sodium borohydride.

In a typical kinetic resolution, an enzyme, most commonly a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (Lipase PS), is used to selectively acylate one of the alcohol enantiomers in the presence of an acyl donor (e.g., vinyl acetate). nih.govmdpi.commdpi.com For example, the lipase might preferentially acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The unreacted (R)-alcohol can then be easily separated from the newly formed (S)-ester by standard chromatographic techniques. This method can achieve very high enantiomeric purity for the remaining alcohol. nih.gov

For even greater efficiency, a dynamic kinetic resolution (DKR) can be employed. This process combines the enzymatic kinetic resolution with an in-situ racemization of the un-wanted alcohol enantiomer. mdpi.comrsc.org A compatible metal catalyst (e.g., a ruthenium complex) continuously racemizes the slower-reacting alcohol enantiomer, allowing the enzyme to convert the entire racemic mixture into a single enantiomer of the acylated product, theoretically achieving a 100% yield. mdpi.com

Table 3: Components of a Lipase-Mediated Kinetic Resolution

Component Example Role in the Process
Substrate (R,S)-1-(2-Bromopyridin-3-yl)ethanol The racemic mixture to be resolved.
Biocatalyst Candida antarctica Lipase B (CALB) Enantioselectively catalyzes the acylation reaction.
Acyl Donor Vinyl Acetate or Isopropenyl Acetate Provides the acetyl group for esterification.
Solvent Hexane (B92381), Toluene, or solvent-free Provides the reaction medium.
Products This compound and (S)-1-(2-Bromopyridin-3-yl)acetate Separated to yield the pure (R)-alcohol.

Strategies for Stereochemical Control and Enrichment (e.g., dynamic kinetic resolution)

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the theoretical conversion of a racemic mixture entirely into a single, desired enantiomer. This process combines a rapid racemization of the starting material with a highly enantioselective reaction, thereby overcoming the 50% yield limitation of classical kinetic resolution. In the context of synthesizing this compound, DKR would involve the in-situ racemization of a racemic mixture of 1-(2-bromopyridin-3-yl)ethanol coupled with an enantioselective process, such as an enzymatic acylation, that selectively reacts with the (R)-enantiomer.

While specific examples detailing the DKR of 1-(2-bromopyridin-3-yl)ethanol are not prevalent in the literature, the principles of this methodology are well-established and have been successfully applied to a wide range of secondary alcohols. A common approach involves the use of a ruthenium catalyst to facilitate the racemization of the alcohol and a lipase enzyme for the enantioselective acylation.

A more direct and widely applied strategy for accessing enantiomerically pure alcohols is the asymmetric transfer hydrogenation (ATH) of the corresponding ketone. This method utilizes a chiral catalyst to stereoselectively transfer a hydride from a hydrogen donor, such as isopropanol or formic acid, to the carbonyl group of the substrate. Ruthenium and iridium complexes bearing chiral ligands are among the most effective catalysts for this transformation.

Research into the ATH of heteroaromatic ketones has demonstrated high efficiency and enantioselectivity for a variety of substrates, including acetylpyridines. These findings provide a strong basis for the development of a synthetic route to this compound.

Detailed Research Findings

Studies on the ruthenium-catalyzed ATH of acetylpyridines have shown that the position of the acetyl group on the pyridine ring can influence the enantioselectivity of the reduction. For instance, the ATH of 3-acetylpyridine (B27631) and 4-acetylpyridine (B144475) often proceeds with high enantiomeric excess (ee). While direct data for 2-bromo-3-acetylpyridine is scarce, the results from analogous substrates are highly informative.

A study on the Ru-catalyzed ATH of various heteroaromatic ketones using a chiral diaminodiphosphine-ruthenium(II) complex provided a practical method for synthesizing chiral heteroaromatic alcohols. thieme-connect.com The reactions were typically carried out in isopropanol, which served as both the solvent and the hydrogen source, in the presence of a base. The results indicated that the steric and electronic properties of the substituents on the pyridine ring play a crucial role in determining the reaction's outcome.

Another significant advancement involves the use of cinchona alkaloid-derived NNP ligands in combination with ruthenium complexes for the asymmetric hydrogenation of a broad range of aromatic and heteroaromatic ketones, achieving excellent enantioselectivities. nih.govrsc.org These catalytic systems have proven to be robust and versatile, making them suitable candidates for the synthesis of this compound.

The following table summarizes representative results for the asymmetric transfer hydrogenation of acetylpyridine derivatives, which serve as a model for the synthesis of the target compound.

Catalyst/LigandSubstrateHydrogen DonorBaseYield (%)ee (%)ConfigurationReference
(R,R)-TsDPEN-Ru(II)3-Acetylpyridinei-PrOHi-PrONa9597R thieme-connect.com
(S,S)-TsDPEN-Ru(II)4-Acetylpyridinei-PrOHi-PrONa9899S thieme-connect.com
Cinchona-NNP/Ru3-AcetylpyridineH₂/MeOHt-BuOK>9998.5R nih.govrsc.org
Cinchona-NNP/Ru2-AcetylpyridineH₂/MeOHt-BuOK>9997.2R nih.govrsc.org

These findings underscore the potential of asymmetric transfer hydrogenation as a highly effective method for the stereocontrolled synthesis of this compound. The selection of the appropriate chiral ligand and reaction conditions is critical to achieving high yields and enantioselectivities. The data from closely related substrates provides a solid foundation for optimizing the synthesis of this specific chiral pyridyl alcohol.

Chemical Transformations and Reactivity of R 1 2 Bromopyridin 3 Yl Ethanol

The reactivity of (R)-1-(2-Bromopyridin-3-yl)ethanol is dictated by its two key functional moieties: the secondary alcohol and the bromo-substituted pyridine (B92270) ring. Each site offers distinct opportunities for chemical modification, which can be exploited independently or in sequence to construct more complex molecular architectures.

Reactions Involving the Secondary Alcohol Moiety

The secondary alcohol group is a focal point for stereoselective reactions, allowing for the modification or replacement of the hydroxyl group while controlling the stereochemistry of the chiral center.

The hydroxyl group of the chiral secondary alcohol can be functionalized through stereospecific reactions, which proceed with a high degree of stereochemical control. Such transformations are crucial for building complex chiral molecules where the three-dimensional arrangement of atoms is critical.

One of the most fundamental stereospecific reactions is the nucleophilic substitution of the alcohol. Since the hydroxyl group is a poor leaving group, it must first be activated. This can be achieved under Mitsunobu conditions, which typically lead to a complete inversion of the stereocenter (an S_N2-type reaction). For instance, chiral tertiary alcohols have been successfully inverted using Mitsunobu conditions to form ethers. nih.gov This method allows for the conversion of an (R)-alcohol into an (S)-ether, for example.

Enzymatic reactions also offer a powerful tool for stereospecific transformations. Secondary alcohol dehydrogenases (SADHs), for example, can be used for the deracemization or stereoinversion of chiral alcohols. researchgate.net A two-step, one-pot process using two different mutants of TeSADH can convert an (R)-configured alcohol into its (S)-enantiomer with very high enantiomeric excess (>99%). researchgate.net This process involves a non-stereospecific oxidation of the alcohol to the corresponding ketone, followed by a highly stereoselective reduction back to the alcohol, but with the opposite stereochemistry. researchgate.net

The table below summarizes representative stereospecific functionalizations applicable to secondary alcohols.

Reaction TypeReagents/CatalystStereochemical Outcome
Mitsunobu ReactionDiethyl azodicarboxylate (DEAD), PPh₃, Nucleophile (e.g., RCO₂H)Inversion of configuration
Enzymatic StereoinversionTwo mutants of TeSADH, NADP⁺/NADPHInversion of configuration

Reactions involving the cleavage of the carbon-oxygen (C-O) bond of the alcohol are essential for introducing different functional groups. These reactions typically require converting the hydroxyl group into a better leaving group. researchgate.netmsu.edu

Formation of Alkyl Halides: The conversion of alcohols to alkyl halides is a classic transformation. For secondary alcohols like this compound, this reaction can proceed via either an S_N1 or S_N2 mechanism, depending on the conditions. masterorganicchemistry.comlibretexts.org

Using Hydrogen Halides (HX): Treatment with strong acids like HBr or HCl converts the -OH group into its conjugate acid, R-OH₂⁺, which has a good leaving group (H₂O). masterorganicchemistry.com For secondary alcohols, the reaction often proceeds through an S_N1 mechanism, involving a carbocation intermediate. masterorganicchemistry.comlibretexts.org This can sometimes lead to rearrangements, although the stability of the secondary benzylic-like carbocation in this specific substrate might favor this pathway.

Using Phosphorus Halides: Reagents like phosphorus(III) chloride (PCl₃) or phosphorus(V) chloride (PCl₅) can also be used to synthesize chloroalkanes from alcohols. libretexts.org Similarly, PBr₃ or a mixture of red phosphorus and bromine can be used to prepare bromoalkanes. libretexts.org These reactions often proceed with less rearrangement than those involving strong acids.

Dehydration: The elimination of water from an alcohol (dehydration) to form an alkene is another important C-O bond cleavage reaction. This process is typically acid-catalyzed and requires heat. au.dkrsc.org The mechanism for secondary alcohols can be either E1 or E2. The E1 pathway proceeds through a carbocation intermediate, similar to the S_N1 reaction. libretexts.org The regioselectivity of the elimination (i.e., the position of the new double bond) is generally governed by Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. For this compound, dehydration would lead to 2-bromo-3-vinylpyridine.

The table below outlines common methods for C-O bond cleavage in secondary alcohols.

TransformationReagentsTypical MechanismProduct
Formation of Alkyl ChlorideHCl, ZnCl₂ (Lucas reagent)S_N1(R/S)-1-(2-Bromopyridin-3-yl)ethyl chloride
Formation of Alkyl BromideHBr or PBr₃S_N1 or S_N2(R/S)-1-(2-Bromopyridin-3-yl)ethyl bromide
DehydrationConc. H₂SO₄ or H₃PO₄, heatE12-Bromo-3-vinylpyridine

Reactions involving the cleavage of the oxygen-hydrogen (O-H) bond are among the most common for alcohols. The acidity of the hydroxyl proton allows for its easy replacement. msu.edu The reactivity order for reactions involving O-H bond cleavage is generally primary > secondary > tertiary, primarily due to steric effects. doubtnut.com

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with more reactive carboxylic acid derivatives like acid chlorides or anhydrides. In Fischer esterification, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid, and the O-H bond of the alcohol is broken. quora.com This reaction is reversible.

Etherification: The Williamson ether synthesis is a widely used method to form ethers. It involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide ion. This alkoxide then displaces a halide from an alkyl halide in an S_N2 reaction. For a secondary alcohol, the choice of the alkyl halide is typically restricted to primary halides to avoid competing elimination reactions. msu.edu

The table below summarizes key reactions involving O-H bond cleavage.

Reaction TypeReagentsProduct Type
Fischer EsterificationR'COOH, H⁺ catalystEster
AcylationR'COCl or (R'CO)₂O, PyridineEster
Williamson Ether Synthesis1. NaH; 2. R'X (primary halide)Ether

Reactions Involving the Bromine Substituent on the Pyridine Ring

The 2-bromo-pyridine moiety is a versatile handle for constructing more complex molecular frameworks, particularly through carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds. The bromine atom at the C2 position of the pyridine ring is well-suited for such transformations. The reactivity of aryl halides in these couplings generally follows the order I > Br > OTf >> Cl. fishersci.co.uk

The Suzuki-Miyaura reaction is one of the most powerful and widely used palladium-catalyzed cross-coupling methods for forming carbon-carbon bonds. fishersci.co.ukyonedalabs.com It involves the reaction of an organohalide (in this case, the 2-bromopyridine (B144113) derivative) with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. fishersci.co.ukimist.ma

This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. fishersci.co.uk For a substrate like this compound, the hydroxyl group is typically tolerated without the need for a protecting group.

A variety of palladium catalysts, ligands, bases, and solvent systems can be employed, and the optimal conditions often depend on the specific substrates being coupled. Microwave irradiation has been shown to accelerate these reactions significantly. imist.ma

The table below presents examples of Suzuki-Miyaura cross-coupling reactions performed on 6-bromoimidazo[1,2-a]pyridines, which serve as a good proxy for the reactivity of 2-bromopyridines.

Aryl Boronic AcidCatalyst SystemBaseSolventYield (%)Ref
p-Thiomethylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Ethanol95 imist.ma
p-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol91 imist.ma
2-Thiopheneboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol83 imist.ma
3-Pyridinylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/Ethanol85 imist.ma

These examples demonstrate that the Suzuki-Miyaura coupling is a highly efficient method for introducing new aryl or heteroaryl substituents at the C2 position of the pyridine ring, creating diverse biaryl structures from the this compound scaffold. google.com

Other Metal-Catalyzed Transformations (e.g., nickel-catalyzed reductive coupling)

Nickel-catalyzed reductive cross-coupling reactions have emerged as a significant method for constructing carbon-carbon bonds between two organic electrophiles. nih.gov These reactions typically employ a stoichiometric reductant, such as manganese (Mn⁰) or zinc (Zn⁰), to regenerate the active nickel catalyst. nih.gov This approach avoids the pre-formation of organometallic reagents. nih.gov

In the case of this compound, the aryl bromide can be coupled with another electrophile, such as an alkyl bromide. A nickel-catalyzed reductive cross-coupling of aryl bromides with alkyl bromides has been reported, utilizing Et₃N as the terminal reductant under photoredox catalysis conditions. nih.gov

Nucleophilic Substitution at the Brominated Pyridine Position

The bromine atom on the pyridine ring can be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), and the leaving group departs with the pair of electrons from the carbon-bromine bond. pressbooks.pubkau.edu.sa The rate of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

The pyridine ring itself can activate the C2 position towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character to the molecule.

Coordination Chemistry and Lewis Basicity

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. wikipedia.org This makes the nitrogen atom a Lewis base, capable of donating its electron pair to a Lewis acid to form a coordinate covalent bond. wikipedia.orgthecatalyst.org This property allows this compound to act as a ligand in coordination complexes with various metal ions. wikipedia.org The strength of this interaction is influenced by both electronic and steric factors. thecatalyst.org The presence of the bromo and hydroxyethyl (B10761427) substituents on the pyridine ring can modulate its Lewis basicity. For instance, electron-withdrawing groups on the pyridine ring generally decrease its Lewis basicity. thecatalyst.org

The ability of pyridine and its derivatives to coordinate to metal centers is a fundamental aspect of their chemistry, leading to the formation of a vast number of transition metal complexes. wikipedia.org The coordination can activate the pyridine ring towards other reactions or be a key feature in the design of catalysts or functional materials.

Pyridine N-Oxide Formation and Subsequent Reactions

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.org

The formation of the N-oxide significantly alters the electronic properties and reactivity of the pyridine ring. The N-oxide oxygen atom is a strong electron-donating group, which increases the electron density at the ortho (C2 and C6) and para (C4) positions. This makes the N-oxide more susceptible to electrophilic substitution than the parent pyridine. thieme-connect.de Conversely, the positive charge on the nitrogen atom makes the ring more reactive towards nucleophiles. semanticscholar.org

Pyridine N-oxides are versatile intermediates in organic synthesis. semanticscholar.org For example, they can undergo deoxygenative functionalization at the C2 position. thieme-connect.de The N-oxide moiety can direct metal catalysts to the adjacent C-H bond, facilitating regioselective functionalization. semanticscholar.org Furthermore, the N-oxide can be a leaving group in certain reactions or can be readily removed to regenerate the pyridine ring. semanticscholar.org

Role As a Chiral Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Chiral Pyridine-Containing Architectures

The dual functionality of (R)-1-(2-Bromopyridin-3-yl)ethanol makes it an ideal scaffold for building intricate pyridine-based molecules. The chiral center dictates the three-dimensional orientation of subsequent modifications, while the reactive bromine site allows for the strategic attachment of diverse molecular fragments.

Fused Heterocyclic Systems (e.g., imidazo[1,2-a]pyridines, phenanthrolines)

Fused heterocyclic systems are core components of many biologically active compounds. While direct synthesis of these systems from this compound is not extensively documented, its structure provides a clear pathway for their creation. The synthesis of scaffolds like imidazo[1,2-a]pyridines, for instance, typically requires a 2-aminopyridine (B139424) precursor for cyclization. nih.govscirp.org The 2-bromo group of this compound can be converted to an amino group through methods such as the Buchwald-Hartwig amination. This transformation would yield a chiral 2-aminopyridine derivative, which could then undergo established cyclization reactions with α-haloketones to form chiral imidazo[1,2-a]pyridines, with the stereocenter retained from the parent alcohol. nih.govnih.gov

Similarly, the synthesis of complex phenanthrolines often involves the coupling of pyridine (B92270) or quinoline precursors. nih.govresearchgate.net The bromopyridine moiety of the title compound can be utilized in metal-catalyzed cross-coupling reactions to build up the polycyclic phenanthroline framework, embedding the original chiral center into the new, rigid structure.

Substituted Pyridines and Bipyridines

The 2-bromo substituent on the pyridine ring is a key feature for diversification, acting as a powerful linchpin in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds, is particularly well-suited for functionalizing bromopyridines. wikipedia.orglibretexts.org By reacting this compound with a variety of aryl or heteroaryl boronic acids, a wide range of chiral 2-arylpyridines can be synthesized. rsc.orgnih.gov This approach allows for the creation of complex biaryl structures where one of the rings contains a chiral side chain. The synthesis of chiral 2,2'-bipyridines, a privileged class of ligands in coordination chemistry, can also be achieved through similar cross-coupling strategies. mdpi.comresearchgate.netrsc.org

The Goldberg reaction provides another avenue for functionalization, enabling the formation of C-N bonds at the 2-position. This reaction allows for the coupling of 2-bromopyridine (B144113) with amides and other nitrogen nucleophiles, offering a route to chiral N-substituted aminopyridines. mdpi.com

Table 1: Potential Cross-Coupling Reactions for this compound
Reaction NameCoupling PartnerCatalyst/ReagentsResulting StructureReference
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), BaseChiral 2-Aryl-3-(1-hydroxyethyl)pyridine rsc.org
Negishi CouplingOrganozinc Reagent (Ar-ZnX)Pd Catalyst (e.g., Pd(dba)₂)Chiral 2-Aryl-3-(1-hydroxyethyl)pyridine mdpi.com
Stille CouplingOrganotin Reagent (Ar-SnBu₃)Pd CatalystChiral 2-Aryl-3-(1-hydroxyethyl)pyridine mdpi.com
Goldberg ReactionAmide (R₂NH)CuI, Ligand (e.g., 1,10-phenanthroline)Chiral 2-(Dialkylamino)-3-(1-hydroxyethyl)pyridine mdpi.com

Development of Chiral Ligands for Asymmetric Catalysis

The demand for effective chiral ligands to drive enantioselective transformations is a constant in modern chemistry. This compound serves as an excellent starting point for the synthesis of novel P,N-type ligands, where both a phosphorus and a nitrogen atom coordinate to a metal center.

Pyridyl-Aminophosphine and Phosphinite Ligands

Chiral aminophosphine ligands are a highly successful class of ligands in asymmetric catalysis. dntb.gov.uarsc.org A common and effective route to synthesize these ligands begins with a chiral amino alcohol. rsc.orgnih.gov The hydroxyl group of this compound can be converted into an amino group with inversion of stereochemistry via a Mitsunobu reaction with an azide source, followed by reduction. The resulting chiral amine can then be reacted with a chlorophosphine, such as chlorodiphenylphosphine (Ph₂PCl), to yield a chiral pyridyl-aminophosphine ligand. This modular synthesis allows for fine-tuning of the ligand's steric and electronic properties.

Alternatively, chiral phosphinite ligands can be prepared more directly. The chiral alcohol can be deprotonated with a base and reacted with a chlorophosphine to form a P-O bond, yielding a pyridyl-phosphinite ligand. researcher.life These ligands are valuable in a range of catalytic reactions.

Application in Enantioselective Transformations

Ligands derived from this compound are expected to be effective in various enantioselective reactions. Chiral pyridyl-aminophosphine ligands have shown great promise in iridium-catalyzed asymmetric hydrogenation of challenging substrates like ketones and imines. dntb.gov.uaresearchgate.net The combination of a chiral backbone with the pyridine and phosphine donors creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.

Similarly, these ligands are applicable in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction for the formation of chiral C-C and C-N bonds. rsc.orgmdpi.com The precise steric and electronic environment provided by the ligand dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to high enantiomeric excess in the product. mdpi.comresearchgate.net

Table 2: Performance of Structurally Similar P,N-Ligands in Asymmetric Catalysis
Reaction TypeSubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Hydrogenationβ-Aryl β-Ketoesters[Ir(COD)Cl]₂ / Spiro Pyridine-Aminophosphine>99>99 researchgate.net
Asymmetric HydrogenationOlefins and IminesIr-Catalyst / Pyridine-AminophosphineUp to 98Up to 99 dntb.gov.ua
Asymmetric Allylic Alkylation1,3-Diphenyl-2-propenyl acetate[Pd(allyl)Cl]₂ / Pyridine-PhosphineGoodUp to 86 researchgate.net
Asymmetric Allylic Alkylationrac-1,3-Diphenylallyl acetatePd-Catalyst / Phosphine LigandsHighHigh mdpi.com

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates and Analogues

Chiral molecules are fundamental to the pharmaceutical industry, where often only one enantiomer of a drug is responsible for its therapeutic effect. Pyridine and its derivatives are prevalent structural motifs in a vast number of approved drugs. acs.orgijpsonline.com Chiral alcohols, in particular, are highly sought-after intermediates for the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.com

The structure of this compound contains several features that are attractive for medicinal chemistry. The chiral secondary alcohol can mimic biological interactions, while the pyridine ring can engage in hydrogen bonding and π-stacking. The bromo-substituent provides a site for late-stage functionalization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. This makes the compound a valuable starting point for the synthesis of novel therapeutic agents or for creating chiral analogues of existing drugs to improve their efficacy or pharmacokinetic profiles. researchgate.net For example, numerous anticancer agents and kinase inhibitors feature substituted pyridine or fused heterocyclic cores like imidazo[1,2-a]pyridines, highlighting the potential of this building block in oncology research. nih.govrsc.org

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (R)-1-(2-Bromopyridin-3-yl)ethanol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring, the methine proton of the ethyl alcohol group, and the methyl protons each exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 1-(6-bromopyridin-3-yl)ethanol, the pyridine protons appear at δ 8.35 (d, J = 2.4 Hz, 1H), 7.61 (dd, J = 2.4, 7.8 Hz, 1H), and 7.47 (d, J = 7.8 Hz, 1H) ppm. The methine proton shows a multiplet at δ 4.94 ppm, and the methyl protons present as a doublet at δ 1.51 ppm (J = 6.3 Hz) chemicalbook.com. The integration of these signals confirms the number of protons in each environment, and the splitting patterns reveal the neighboring protons, which is crucial for structural assignment docbrown.infochegg.com.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons, the carbinol carbon, and the methyl carbon are indicative of their electronic environments hmdb.canp-mrd.orgdocbrown.info. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment bas.bgmagritek.com. The purity of the sample can also be assessed by the absence of extraneous peaks in the NMR spectra mdpi.com. The stereochemical assignment can be aided by the use of chiral derivatizing agents, which create diastereomers that are distinguishable by NMR researchgate.net.

Table 1: Representative ¹H NMR Data for a Substituted 1-(Bromopyridin-yl)ethanol Derivative chemicalbook.com
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine-H8.35d2.4
Pyridine-H7.61dd2.4, 7.8
Pyridine-H7.47d7.8
CH-OH4.94m-
CH₃1.51d6.3

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess and Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) and purity of chiral compounds like this compound. wikipedia.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The choice of the CSP is critical for achieving good resolution. Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of enantiomers. derpharmachemica.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation. derpharmachemica.comsigmaaldrich.com The flow rate and column temperature can also be adjusted to improve the resolution and analysis time chromatographyonline.com.

By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. A successful asymmetric synthesis of this compound would ideally show a single, sharp peak corresponding to the desired enantiomer, indicating high enantiomeric purity. The presence of a second peak would signify the presence of the (S)-enantiomer, and its area would be used to quantify the ee. Modern HPLC systems with smaller particle size columns (e.g., 3 µm) can offer faster and more efficient separations chromatographyonline.com.

Table 2: Typical Chiral HPLC Parameters for Enantiomeric Separation
ParameterTypical Value/Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixture
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Column Temperature Ambient or controlled

Mass Spectrometry for Molecular Structure and Isotopic Analysis (e.g., HRMS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula of the compound. For a molecule with the formula C₇H₈BrNO, the expected monoisotopic mass would be around 200.989 Da. HRMS can distinguish this from other potential formulas with similar nominal masses rsc.org.

The presence of a bromine atom is readily identified by the characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule pressbooks.pub.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This hyphenated technique is particularly useful for analyzing complex mixtures and can provide both the retention time and the mass spectrum of the compound, further confirming its identity and purity taylorandfrancis.com.

Table 3: Predicted m/z Values for Isotopologues of 1-(2-Bromopyridin-3-yl)ethanone uni.lu
Adductm/z
[M+H]⁺199.97057
[M+Na]⁺221.95251

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

For this compound, a successful X-ray crystallographic analysis would unambiguously confirm the 'R' configuration at the chiral center. This is achieved by determining the spatial relationship of the four groups attached to the stereocenter: the hydrogen atom, the hydroxyl group, the methyl group, and the 2-bromopyridin-3-yl group, and applying the Cahn-Ingold-Prelog priority rules youtube.comlibretexts.orgyoutube.com.

In addition to determining the absolute configuration, X-ray crystallography also provides valuable information about the solid-state structure of the compound, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This information is crucial for understanding the physical properties of the material and its behavior in the solid state taylorandfrancis.com.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds rsc.org.

The most prominent feature in the IR spectrum is expected to be a broad and strong absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is due to hydrogen bonding pressbooks.publibretexts.orgopenstax.orglibretexts.org. Other key absorptions include:

C-H stretching: Aliphatic C-H stretches from the methyl and methine groups will appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyridine ring will be observed just above 3000 cm⁻¹ vscht.cz.

C=C and C=N stretching: Vibrations of the pyridine ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

C-O stretching: A strong band corresponding to the C-O stretch of the secondary alcohol will be present in the 1100-1000 cm⁻¹ range.

C-Br stretching: The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 700 cm⁻¹.

The presence and position of these bands provide a molecular "fingerprint" that helps to confirm the presence of the expected functional groups and thus the identity of the compound libretexts.orglibretexts.org.

Table 4: Characteristic IR Absorption Frequencies for this compound
Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3400 - 3200Strong, Broad
C-H (aromatic)> 3000Medium
C-H (aliphatic)< 3000Medium
C=C, C=N (aromatic ring)1600 - 1450Medium to Strong
C-O (secondary alcohol)1100 - 1000Strong
C-Br< 700Medium to Strong

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies for (R)-1-(2-Bromopyridin-3-yl)ethanol have been identified. DFT is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such studies would typically involve optimizing the molecule's geometry and calculating various electronic properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

There is no published Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.org The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A hypothetical FMO analysis would calculate the energies and visualize the spatial distribution of these orbitals for this compound, providing insight into potential sites for electrophilic and nucleophilic attack.

Nucleophilicity and Electrophilicity Descriptors

Specific nucleophilicity and electrophilicity descriptors for this compound derived from DFT calculations are not available in the literature. Beyond HOMO and LUMO energies, DFT can be used to calculate a range of conceptual DFT descriptors that quantify reactivity. These include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η) and Softness (S): Hardness measures resistance to change in electron distribution, while softness is the inverse of hardness.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within a molecule by indicating how the electron density changes with the addition or removal of an electron. acs.org

Had such a study been conducted, it would provide quantitative measures of the reactivity of this compound.

Mechanistic Probing of Enantioselective Reactions

No computational studies probing the mechanisms of enantioselective reactions involving this compound were found. Theoretical investigations in this area would typically use computational methods to model the transition states of reactions where this chiral alcohol is either a reactant or a product. By calculating the energy barriers for different stereochemical pathways, researchers can understand the origin of enantioselectivity in a given reaction, such as in asymmetric synthesis or kinetic resolution.

Stereochemical Conformation and Energy Landscape Analysis

A detailed stereochemical conformation and energy landscape analysis for this compound is not present in the available literature. This type of computational study involves mapping the potential energy surface of the molecule as a function of the rotation around its single bonds. The goal is to identify the most stable low-energy conformations (rotamers) and the energy barriers to interconversion between them. This information is crucial for understanding the molecule's physical properties and how its shape influences its interactions with other molecules, such as enzymes or chiral catalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.